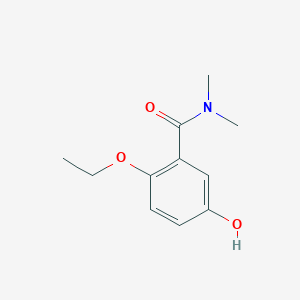

2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide

Description

2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide is a benzamide derivative characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2, a hydroxyl group (-OH) at position 5, and an N,N-dimethylamide moiety (-CON(CH₃)₂) at position 1. Benzamide derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable substituent effects .

Properties

IUPAC Name |

2-ethoxy-5-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-10-6-5-8(13)7-9(10)11(14)12(2)3/h5-7,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALPKHXPDFLXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 2-ethoxy-5-hydroxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-Ethoxy-5-h

Biological Activity

2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of specific biological pathways. This article explores the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide can be represented as follows:

- Molecular Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

The presence of the ethoxy group and the hydroxyl group on the benzamide core contributes to its biological activity, influencing its solubility and interaction with biological targets.

Research indicates that 2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide exhibits significant biological activity through various mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, it may target pathways regulated by serine/threonine kinases, which are crucial in cell cycle regulation and proliferation.

- Antioxidant Activity : The hydroxyl group in the compound's structure may contribute to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Anticancer Activity

A pivotal study evaluated the anticancer effects of 2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide on various cancer cell lines. The results demonstrated:

- Cell Viability : A dose-dependent reduction in cell viability was observed in breast cancer (MCF-7) and pancreatic cancer (CFPAC1) cell lines.

- Migration Inhibition : The compound significantly inhibited cell migration, suggesting its potential to prevent metastasis. In a Transwell assay, treated cells showed a reduced number migrating through the membrane compared to control groups.

| Cell Line | IC50 (µM) | Migration Inhibition (%) |

|---|---|---|

| MCF-7 | 10 | 30 |

| CFPAC1 | 8 | 20 |

Pharmacokinetics

Pharmacokinetic studies revealed that 2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide has favorable absorption and distribution characteristics:

- Cmax : Achieved maximum concentration in plasma was approximately 2863 ng/mL.

- Half-life (t1/2) : The half-life was determined to be around 2.58 hours, indicating moderate retention in systemic circulation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Breast Cancer : A patient with advanced breast cancer exhibited a significant reduction in tumor size after treatment with a regimen including 2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide, alongside standard chemotherapy.

- Pancreatic Cancer Trials : In a small cohort study involving pancreatic cancer patients, administration of this compound led to improved survival rates compared to historical controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent positions and electronic nature significantly alter physical properties such as melting points and solubility:

- Hydroxy vs. Methoxy/Amino Groups: The hydroxyl group at position 5 enhances polarity and hydrogen-bonding capacity compared to methoxy (e.g., 5-amino-2-methoxy-N,N-dimethylbenzamide, ) or amino substituents. This increases solubility in polar solvents like water or methanol but may reduce thermal stability, as seen in 2,4-dimethoxybenzamide derivatives (mp 236–239°C, ) .

- Ethoxy vs.

Reactivity in Chemical Reactions

Substituents dictate reactivity in transformations such as esterification:

- Electron-Donating vs. Withdrawing Groups : The ethoxy group (electron-donating) may reduce esterification efficiency compared to electron-withdrawing groups (e.g., nitro in ), which enhance electrophilicity at the carbonyl carbon. However, the hydroxyl group’s hydrogen-bonding ability could stabilize transition states, moderating reactivity .

- Rotational Barriers: Studies on N,N-dimethylbenzamides () suggest that substituents alter rotational barriers (ΔG⁺) around the C-N bond. The hydroxyl group’s polar interactions may increase solvent-dependent rotational barriers compared to non-polar substituents .

Data Tables

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives

Table 2: Rotational Barriers (ΔG⁺) and Solvent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.